[2-(4-Nitrophenoxy)phenyl]acetic acid
CAS No.:
Cat. No.: VC13470220
Molecular Formula: C14H11NO5
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO5 |
|---|---|
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | 2-[2-(4-nitrophenoxy)phenyl]acetic acid |
| Standard InChI | InChI=1S/C14H11NO5/c16-14(17)9-10-3-1-2-4-13(10)20-12-7-5-11(6-8-12)15(18)19/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | QUPAVEUNTVUMKB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central phenyl ring substituted at the para position with a nitrophenoxy group (–O–C₆H₄–NO₂) and an acetic acid side chain (–CH₂–COOH) at the ortho position relative to the phenoxy linkage. This arrangement creates a planar structure with electron-withdrawing nitro and electron-donating phenoxy groups, influencing its electronic distribution and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NO₅ |
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | 2-[4-(4-Nitrophenoxy)phenyl]acetic acid |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)N+[O-] |
| Topological Polar Surface Area | 96.8 Ų |
The nitro group at the para position enhances electrophilic substitution reactivity, while the acetic acid moiety enables salt formation and esterification .
Synthesis and Optimization
Nucleophilic Aromatic Substitution
The primary synthesis route involves coupling 4-nitrophenol with 2-bromophenylacetic acid under alkaline conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the brominated phenylacetic acid derivative.
Reaction Conditions:
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent: Dimethylformamide (DMF) or acetone.
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Temperature: 60–80°C for 12–24 hours.
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Yield: 60–75% after recrystallization.
Table 2: Synthetic Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Reaction Time | 18 hours |
| Purification Method | Column chromatography (silica gel, ethyl acetate/hexane) |
Alternative Pathways
Recent studies explore Ullmann coupling using copper catalysts to attach the nitrophenoxy group to phenylacetic acid precursors. This method reduces side reactions and improves yields to ~80% under milder conditions (50°C, 8 hours) .
Chemical Reactivity and Stability
Functional Group Transformations
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-[4-(4-aminophenoxy)phenyl]acetic acid, a precursor for bioactive derivatives .
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Esterification: The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) via Fischer esterification, forming esters like methyl 2-[4-(4-nitrophenoxy)phenyl]acetate.
Stability Profile
The compound is stable under ambient conditions but degrades under strong UV light due to nitro group photolysis. Storage recommendations include amber glass containers at 4°C.
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 8 μg/mL | M. tuberculosis |
| N-[4-(4-Nitrophenoxy)phenyl]-4-Cl-thiazol-2-amine | 16 μg/mL | Haemonchus contortus |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a scaffold for synthesizing NSAIDs and antimicrobial agents. Its ester derivatives are explored as prodrugs with improved bioavailability.
Material Science
In polymer chemistry, it acts as a crosslinking agent due to its bifunctional reactivity, enhancing thermal stability in epoxy resins .
Challenges and Future Directions
Current limitations include moderate solubility in aqueous media and photodegradation. Future research should focus on:
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